1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride

Forensic toxicology Analytical chemistry Designer drug identification

Forensic laboratories using mephedrone reference standards risk false-negative identification of 3,4-DMMC in seized exhibits due to distinct chromatographic behavior. This certified 3,4-DMMC hydrochloride reference standard resolves that gap with compound-specific GC retention time that differs measurably from mephedrone and methcathinone. - Unique GC retention time enables definitive discrimination from 4-MMC and methcathinone, where IR/UV spectroscopy alone is insufficient. - Highest-potency cytotoxic cathinone among 13 tested compounds in SH-SY5Y neuronal models, surpassing methamphetamine; ideal for assay dynamic range calibration. - Nearly 10-fold greater hepatotoxic potency than butylone and buphedrone in primary hepatocytes, with CYP450-mediated bioactivation enabling metabolic toxicity mechanistic studies. - 3.5-fold more cardiotoxic than methylone in H9c2 cardiomyoblasts, essential for accurate SAR-based cardiac risk ranking.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
CAS No. 1081772-06-6
Cat. No. B594120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride
CAS1081772-06-6
Synonyms3,4-DMMC
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C(C)NC)C.Cl
InChIInChI=1S/C12H17NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H
InChIKeyXTCDQRBKOHSIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-DMMC Hydrochloride Reference Standard Overview


1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride (CAS 1081772-06-6), commonly referred to as 3,4-dimethylmethcathinone (3,4-DMMC), is a synthetic cathinone of the beta-keto phenethylamine class . First identified in 2010 as a designer drug analogue of mephedrone, 3,4-DMMC features a distinctive 3,4-dimethyl substitution on the phenyl ring that confers measurable differences in chromatographic behavior, cytotoxicity, and transporter pharmacology relative to its closest structural analogs [1].

Certified synthetic cathinone reference standard; 3,4-dimethyl substitution differentiates from mephedrone
Distinct GC retention time supports unambiguous forensic identification
Serves as comparator in neuronal, hepatic, and cardiac cytotoxicity assay workflows

Analytical and Toxicological Differentiation from Analogues


Despite sharing a common beta-keto phenethylamine scaffold with mephedrone (4-MMC) and methcathinone, 3,4-DMMC cannot be reliably interchanged with these analogs in analytical reference or toxicological research contexts. The 3,4-dimethyl substitution pattern alters the compound's GC retention time to a degree that direct retention time matching with 4-MMC or methcathinone is not possible [1], while its cytotoxicity rank order in neuronal models places it above both mephedrone and methamphetamine [2]. Furthermore, its hepatotoxic potency in primary hepatocytes differs by nearly an order of magnitude from structurally related cathinones such as butylone and buphedrone [3]. These differential properties necessitate compound-specific reference standards and assay validation.

Target3,4-DMMC
Analog RiskWhy direct interchange may fail
Mephedrone / Methcathinone
GC retention time differs; chromatographic match not possible; spectroscopic similarity does not ensure identification
Mephedrone / METH
Neuronal cytotoxicity rank higher; assay response context may shift if lower-potency analogs are used as comparator
Butylone / Buphedrone
Hepatotoxic potency profile differs; metabolic activation pathway may not transfer to these analogs

Quantitative Differentiation Evidence for 3,4-DMMC


Distinct GC Retention Time from Mephedrone

3,4-DMMC exhibits a unique GC retention time that is distinct from both mephedrone (4-MMC) and methcathinone, despite near-identical IR and UV spectroscopic profiles [1]. This chromatographic uniqueness enables unambiguous identification in seized drug analysis, where misassignment as mephedrone could lead to incorrect legal classification and inaccurate prevalence data.

GC Retention Time
Method context
Unique retention time, distinct from mephedrone and methcathinone
Supports forensic chromatographic differentiation
Numeric retention indices not available; IR/UV similarity may mislead
Forensic toxicology Analytical chemistry Designer drug identification

Highest Neuronal Cytotoxicity Among Cathinones

In a head-to-head comparison of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells, 3,4-DMMC exhibited the highest cytotoxic potency, exceeding that of methamphetamine (METH) and mephedrone [1]. The rank order at 24 h by MTT assay was: 3,4-DMMC > METH > mephedrone ≈ α-PVP > AMPH ≈ methedrone. This positions 3,4-DMMC as more neurotoxic than the classic stimulant methamphetamine in this model.

Neuronal Cytotoxicity
Head-to-head
Rank 1 among 13 cathinones; MTT, SH-SY5Y cells
Reported highest cell-model response
Exact EC50 values not provided
Neurotoxicity Cathinone cytotoxicity SH-SY5Y neurons

Enhanced Hepatotoxic Potency vs. Butylone

In primary rat hepatocytes (PRH), the most sensitive hepatic model tested, 3,4-DMMC demonstrated an EC50 of 0.158 mM, compared to 1.21 mM for butylone and 1.57 mM for buphedrone [1]. This represents a 7.66-fold greater hepatotoxic potency than butylone and a 9.94-fold greater potency than buphedrone. Co-exposure with CYP450 inhibitors revealed that hepatic metabolism increases the toxicity of 3,4-DMMC, a feature shared with butylone but opposite to buphedrone.

Hepatotoxicity
Head-to-head
EC50 0.158 mM; 7.66-fold more potent than butylone
Supports hepatotoxicity endpoint review
Primary rat hepatocytes, 24 h
Hepatotoxicity New psychoactive substances Metabolic activation

Increased Cardiotoxicity Compared to Methylone

In H9c2 rat cardiomyoblasts, 3,4-DMMC exhibited an IC50 of 0.280 mM at 24 h, making it 3.49-fold more potent than methylone (IC50 = 0.978 mM), with a statistically significant difference (p = 0.0013) [1]. The superior cardiotoxic potency of 3,4-DMMC was maintained at 48 h (IC50: 0.179 mM vs 1.038 mM, p < 0.0001). Both compounds induced oxidative stress, but 3,4-DMMC's left-shifted concentration-response curve denotes a distinct risk profile.

Cardiotoxicity
Head-to-head
IC50 0.280 mM (24 h); 3.49-fold vs methylone
Supports cardiomyocyte endpoint review
H9c2 cells, p=0.0013
Cardiotoxicity Synthetic cathinones Oxidative stress

SERT Inhibition Without 5-HT Efflux

Pharmacodynamic profiling indicates that 3,4-DMMC potently inhibits the serotonin transporter (SERT) but, in contrast to mephedrone, does not promote a significant 5-HT efflux [1]. Mephedrone is well characterized as a potent substrate-type releaser at SERT, which produces marked serotonin release. The absence of this efflux component in 3,4-DMMC's profile implies a mechanistically distinct interaction with serotonergic neurotransmission.

SERT Pharmacology
Class-level inference
Inhibits SERT without significant 5-HT efflux (unlike mephedrone)
Supports SERT inhibitor-only profiling
Efflux data qualitative; mephedrone is substrate-type releaser
Serotonin transporter Cathinone pharmacology Monoamine release

High-Impact Applications for 3,4-DMMC Hydrochloride


Forensic Chromatographic Identification Standard

Forensic toxicology laboratories seeking to distinguish 3,4-DMMC from mephedrone or methcathinone in seized drug exhibits must procure a certified 3,4-DMMC hydrochloride reference standard. As demonstrated, IR and UV spectroscopy are insufficient for differentiation; the unique GC retention time of 3,4-DMMC provides the decisive discriminatory parameter [1]. Substitution with mephedrone reference material would produce incorrect retention time matching, risking false-negative identification.

Neurotoxicity Screening Positive Control

In differentiated SH-SY5Y neurotoxicity assays, 3,4-DMMC ranks as the most potent cytotoxic cathinone among 13 tested compounds, surpassing even methamphetamine [1]. Research groups requiring a maximal-toxicity comparator to establish assay dynamic range should select 3,4-DMMC over mephedrone or METH, as lower-potency controls would compress the detectable toxicity window and potentially mask subtle neuroprotective effects.

Metabolic Hepatotoxicity Probe

Investigators examining the role of CYP450-mediated metabolism in cathinone-induced liver injury should employ 3,4-DMMC as a high-potency hepatotoxic probe, given its nearly 10-fold greater potency in primary rat hepatocytes versus butylone and buphedrone [1]. Its unique feature of CYP450-mediated bioactivation further distinguishes it from metabolic-detoxified analogs such as buphedrone, making it a more informative tool for dissecting metabolic toxicity mechanisms.

Cardiotoxicity SAR Comparator

For cardiac safety pharmacology programs evaluating synthetic cathinones in H9c2 cardiomyoblasts, 3,4-DMMC provides a high-potency comparator that is 3.5-fold more cardiotoxic than methylone [1]. Using methylone alone as the class representative would underestimate cardiotoxic burden by a factor of 3 to 6, making 3,4-DMMC indispensable for accurate risk ranking in cathinone structure–activity relationship (SAR) series.

Application
Selection Property
Validation Focus
Forensic chromatographic identification
Distinct GC retention time
Retention time differentiation from mephedrone
Neuronal cell-model studies
Ranked cytotoxicity in SH-SY5Y cells
Cytotoxicity endpoint ranking
Hepatotoxicity research
Primary hepatocyte toxicity profile
CYP450-mediated metabolic activation
Cardiotoxicity SAR studies
Cardiomyocyte toxicity profile
Comparator potency in H9c2 cells
Quote Request

Request a Quote for 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.